molecular formula C5H3F3N2O B2897972 5-(Trifluoromethyl)pyrazin-2-OL CAS No. 134510-03-5

5-(Trifluoromethyl)pyrazin-2-OL

Cat. No. B2897972
M. Wt: 164.087
InChI Key: FZBNWYMJWPBFAS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazin-2-ol is a chemical compound with the CAS Number: 134510-03-5 . It has a molecular weight of 164.09 and its IUPAC name is 5-(trifluoromethyl)-2-pyrazinol .


Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)pyrazin-2-ol is 1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11) . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyrazin-2-ol is a powder that is stored at room temperature . Its molecular weight is 164.09 .

Scientific Research Applications

Antimicrobial and Nematicidal Activities

A study demonstrated the synthesis of pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4] thiadiazin-6-yl)-2H-pyran-2-one derivatives, which showed significant in vitro antimicrobial activity against various bacteria and fungi, as well as nematicidal activity against Meloidogyne incognita (Penta, Gadidasu, Basavoju, & Rao, 2013).

Inhibitory Effects on Carcinogenesis

Oltipraz, a derivative of pyrazinamide, was found to inhibit carcinogen-induced neoplasia in mice, suggesting its potential use as an agent for chemoprevention of neoplasia (Wattenberg & Bueding, 1986).

Inhibition of Fatty Acid Synthetase in Mycobacterium Tuberculosis

Pyrazinamide and its analogs, like 5-chloro-pyrazinamide, have been shown to inhibit the fatty acid synthetase I (FASI) in Mycobacterium tuberculosis, indicating a potential target for tuberculosis treatment (Zimhony, Cox, Welch, Vilchèze, & Jacobs, 2000).

Herbicidal Activity

Studies on substituted pyridazinone compounds, including pyrazinone derivatives, have shown their ability to inhibit photosynthesis in plants, suggesting potential use as herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Luminescent, Sorption, and Magnetic Properties

Research on pyrazinyl-based complexes has highlighted their strong photoluminescence and potential for selective luminescent sensing and adsorption properties, which could have various scientific applications (Du, Wang, Liu, Xie, Guo, Hou, & Wang, 2015).

Phase 2 Enzyme Induction

The dithiolethione oltipraz has been shown to induce phase 2 enzymes like glutathione S-transferase and NAD(P)H: quinone reductase, which are important for protection against xenobiotics and experimental carcinogenesis (Egner, Kensler, Prestera, Talalay, Libby, Joyner, & Curphey, 1994).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBNWYMJWPBFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrazin-2-OL

CAS RN

134510-03-5
Record name 5-(trifluoromethyl)pyrazin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (2.38 mL) was stirred in an ice bath. Sodium nitrite (199 mg) was added in one portion, and the mixture was stirred for 5 minutes and allowed to warm to room temperature over 5 minutes. It was then heated to 40° C. for 10 minutes and then cooled 0° C. A solution of 5-(trifluoromethyl)-pyrazin-2-amine (313 mg) in 3.4 mL concentrated sulfuric acid was added drop-wise over 5 minutes. The reaction was allowed to stir in the ice bath for 10 minutes, then at room temperature for 10 minutes, then at 40° C. for 20 minutes. The reaction was then pipetted into stirring ice water. The aqueous layer was extracted twice with ethyl acetate, which was then washed with water and brine and dried over MgSO4. Purification by flash column chromatography (40 g, 0-100% ethyl acetate in heptanes) gave 0.239 g of Intermediate (1 h) as a white solid. MS 163.1 (M−1, APCI-).
Quantity
199 mg
Type
reactant
Reaction Step One
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313 mg
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Reaction Step Two
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3.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
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[Compound]
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ice water
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0 (± 1) mol
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2.38 mL
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solvent
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Synthesis routes and methods II

Procedure details

Sodium nitrite (0.21 g) was added in one batch to concentrated sulphuric acid (2.5 ml) at 2° C. The reaction mixture was then stirred, allowed to warm to room temperature and then heated to 40° C. for 10 minutes. The resulting solution was then cooled to 3° C. and a solution of 2-amino-5-trifluoromethylpyrazine (prepared by the method of Miesel, U.S. Pat. No. 4,293,552, 0.5 g) in concentrated sulphuric acid (3.5 ml) added dropwise. The reaction temperature was not allowed to rise above 5° C. during the addition. After stirring at 5° C. for 10 minutes, the reaction mixture was allowed to warm to room temperature and after 10 minutes heated to 40° C. for 10 minutes. The reaction mixture was then added to ice. Vigorous gas evolution was noted. The mixture was then extracted with ethyl acetate, the organic phase washed with brine, dried with sodium sulphate and evaporated under reduced pressure to give 5-trifluoromethylpyrazine-2-one as a yellow solid.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Quantity
3.5 mL
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Reaction Step Three

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